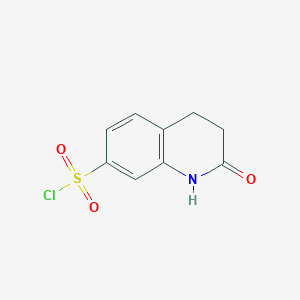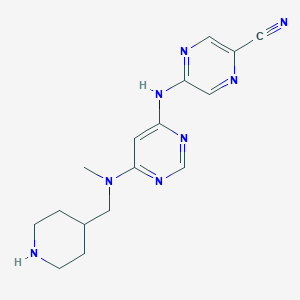
2,5-Bis(bromomethyl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(bromomethyl)benzenesulfonic acid is an organic compound with the molecular formula C8H8Br2O3S. It is a derivative of benzenesulfonic acid, where two bromomethyl groups are attached to the benzene ring at the 2 and 5 positions. This compound is typically found as a white crystalline solid and is known for its stability at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)benzenesulfonic acid generally involves the bromination of 2,5-dimethylbenzenesulfonic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
Bromination: 2,5-dimethylbenzenesulfonic acid reacts with bromine to form this compound.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification processes to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(bromomethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding alcohols.
Polymerization: It can participate in polymerization reactions to form water-soluble polymers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: New compounds formed by substituting the bromomethyl groups.
Oxidized Products: Sulfonic acid derivatives.
Reduced Products: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(bromomethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Bis(bromomethyl)benzenesulfonic acid involves its ability to act as an electrophile due to the presence of bromomethyl groups. These groups can react with nucleophiles, leading to the formation of new chemical bonds. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various aqueous reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(bromomethyl)benzenesulfonic acid
- 2,6-Bis(bromomethyl)benzenesulfonic acid
- 2,5-Dichloromethylbenzenesulfonic acid
Uniqueness
2,5-Bis(bromomethyl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. The presence of bromomethyl groups at the 2 and 5 positions allows for selective reactions and the formation of specific derivatives that are not easily achievable with other similar compounds .
Eigenschaften
Molekularformel |
CdH2OZr |
|---|---|
Molekulargewicht |
221.65 g/mol |
IUPAC-Name |
cadmium;zirconium;hydrate |
InChI |
InChI=1S/Cd.H2O.Zr/h;1H2; |
InChI-Schlüssel |
HSTSSVQJKCCPNN-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Zr].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)



![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)

![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)
![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
